Spiro[3.4]octane-2-carbonyl chloride
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Overview
Description
Spiro[3.4]octane-2-carbonyl chloride: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.4]octane-2-carbonyl chloride typically involves the annulation of cyclopentane and a four-membered ring. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound . The reaction conditions often involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for the synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) with sulfuric acid (H₂SO₄) is commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products, such as amides or esters.
Scientific Research Applications
Chemistry: Spiro[3.4]octane-2-carbonyl chloride serves as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of three-dimensional chemical space, which is valuable in drug discovery .
Biology and Medicine: In medicinal chemistry, this compound is used to create spirocyclic scaffolds that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability .
Industry: The compound is utilized in the development of new materials with unique properties, such as increased rigidity and defined exit vectors for substituents, which are beneficial in the design of advanced polymers and materials .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of spiro[3.4]octane-2-carbonyl chloride involves its reactivity as a carbonyl compound. The carbonyl group can act as a Lewis acid, attracting nucleophiles and facilitating various chemical transformations . This reactivity is crucial in its role as a building block in synthetic chemistry.
Comparison with Similar Compounds
Spiro[3.3]heptane: Another spirocyclic compound with a smaller ring system.
Spiro[4.5]decane: A larger spirocyclic compound with different physicochemical properties.
Uniqueness: Spiro[3.4]octane-2-carbonyl chloride is unique due to its specific ring size and the presence of a carbonyl chloride functional group.
Properties
CAS No. |
91329-41-8 |
---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
spiro[3.4]octane-2-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-8(11)7-5-9(6-7)3-1-2-4-9/h7H,1-6H2 |
InChI Key |
CHBNNQBNTWGRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(C2)C(=O)Cl |
Origin of Product |
United States |
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